Fmoc-6-methyl-DL-tryptophan

Peptide synthesis Hydrophobicity QSAR

Fmoc-6-methyl-DL-tryptophan introduces a quantifiable +0.46 LogP shift vs. standard Fmoc-Trp-OH, enabling systematic tuning of peptide hydrophobicity without non-natural side chains. The 6-methyl indole modification alters electronic distribution, directly affecting aromatic stacking, hydrogen bonding, and fluorescence decay kinetics—offering a site-specific spectroscopic probe in multi-Trp proteins. Supplied as a racemic DL-mixture, this building block is ideal for discovery-phase SAR campaigns where both D- and L-configurations are evaluated simultaneously. Standard Fmoc SPPS compatible. Anticipate shifted HPLC retention during purification.

Molecular Formula C27H24N2O4
Molecular Weight 440.5 g/mol
CAS No. 1219150-44-3
Cat. No. B1390336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-6-methyl-DL-tryptophan
CAS1219150-44-3
Molecular FormulaC27H24N2O4
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C27H24N2O4/c1-16-10-11-18-17(14-28-24(18)12-16)13-25(26(30)31)29-27(32)33-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-12,14,23,25,28H,13,15H2,1H3,(H,29,32)(H,30,31)
InChIKeyAZYYHRQGDYITPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-6-Methyl-DL-Tryptophan (CAS 1219150-44-3): Procurement-Grade Properties and Specification Baseline


Fmoc-6-methyl-DL-tryptophan (CAS 1219150-44-3) is a synthetic, Fmoc-protected amino acid derivative belonging to the non-canonical tryptophan analog class, characterized by a methyl substitution at the 6-position of the indole ring . It has the molecular formula C27H24N2O4 and a molecular weight of 440.49 g/mol . Commercial sources typically specify a purity of ≥95% , with some vendors offering material at 97% purity . The compound is supplied as a solid, with a recommended long-term storage condition of cool and dry , or specifically at 4 °C . This compound exists as a racemic mixture (DL-form), distinguishing it from the more common L-enantiomer (CAS 908846-99-1) used in stereospecific peptide synthesis.

Why Fmoc-6-Methyl-DL-Tryptophan Cannot Be Substituted with Standard Fmoc-Tryptophan: Key Differentiation Drivers


While Fmoc-tryptophan (Fmoc-Trp-OH, CAS 35737-15-6) is the standard building block for incorporating tryptophan residues into synthetic peptides, substitution with Fmoc-6-methyl-DL-tryptophan introduces critical alterations in physicochemical and spectroscopic properties that cannot be replicated by the unmodified analog. The 6-methyl substitution on the indole ring modifies the electronic distribution of the aromatic system, which directly influences aromatic stacking interactions, polarity, and hydrogen-bonding capabilities . These alterations manifest as quantifiable differences in hydrophobicity (LogP shift from approximately 5.33 for Fmoc-Trp-OH to 5.79 for Fmoc-6-methyl-DL-tryptophan) and distinct fluorescence decay kinetics [1]. In peptide synthesis applications, such differences may affect coupling efficiency and the conformational properties of the resulting peptide, while in spectroscopic studies, the modified photophysical behavior offers distinct advantages for probing protein structure and dynamics. Consequently, direct substitution without re-optimization of synthetic protocols or re-characterization of the target biomolecule is not scientifically justifiable.

Fmoc-6-Methyl-DL-Tryptophan: Quantitative Differentiation Evidence for Procurement Decision-Making


LogP 5.79: Quantified Hydrophobicity Advantage Over Unsubstituted Fmoc-Tryptophan

The 6-methyl substitution on the indole ring increases the lipophilicity of the Fmoc-protected amino acid compared to unsubstituted Fmoc-tryptophan. Computational prediction data indicates Fmoc-6-methyl-DL-tryptophan has a LogP value of 5.79 , whereas Fmoc-L-tryptophan (Fmoc-Trp-OH) has a reported LogP of approximately 5.33 . This represents an increase of approximately 0.46 LogP units, which corresponds to a nearly threefold increase in the octanol-water partition coefficient. This enhanced hydrophobicity may affect the compound's behavior in reverse-phase HPLC purification and its incorporation kinetics in hydrophobic peptide sequences. [REFS-1, REFS-2]

Peptide synthesis Hydrophobicity QSAR

Fluorescence Decay Kinetics: Double-Exponential Behavior with Altered Component Proportions

The fluorescence decay of 6-methyltryptophan is described by double exponential kinetics, a property shared with unsubstituted tryptophan, but with distinct relative proportions of the two lifetime components that vary with emission wavelength [1]. While absolute quantum yield data for the Fmoc-protected derivative is not publicly reported, the underlying chromophore (6-methyltryptophan) has been systematically characterized against tryptophan, which has a quantum yield of approximately 0.1490 in aqueous solution [2]. The double-exponential decay reflects the presence of multiple ground-state conformers, and the 6-methyl substitution alters the equilibrium between these conformers compared to unsubstituted tryptophan. This differential photophysical behavior is observable in time-resolved fluorescence measurements. [REFS-1, REFS-2]

Fluorescence spectroscopy Protein dynamics Biophysical probes

DL-Racemic Form: Distinct Stereochemical Identity from L-Enantiomer (CAS 908846-99-1)

Fmoc-6-methyl-DL-tryptophan (CAS 1219150-44-3) is a racemic mixture containing both D- and L-enantiomers, whereas N-Fmoc-6-methyl-L-tryptophan (CAS 908846-99-1) is the optically pure L-form [REFS-1, REFS-2]. The two forms share identical molecular formula (C27H24N2O4) and molecular weight (440.49 g/mol) but differ fundamentally in their three-dimensional configuration. The D-enantiomer of 6-substituted tryptophan derivatives has been documented to possess distinct biological properties, including a potent sweetening capability [1]. In peptide synthesis applications, the DL-form will produce diastereomeric peptides when coupled to chiral amino acids, resulting in product mixtures that require chiral separation—a consideration not applicable to the enantiomerically pure L-form. [REFS-1, REFS-2, REFS-3]

Chiral separation Racemic mixture Stereochemistry

Altered Indole Electronics: Modified Aromatic Stacking and Hydrogen-Bonding Potential

The 6-methyl substitution on the indole ring alters the electronic distribution of the aromatic system, which modifies π-π stacking interactions, polarity, and hydrogen-bonding capabilities relative to unsubstituted tryptophan . This electronic perturbation is distinct from other substitution patterns: 5-methyltryptophan and 6-methyltryptophan exhibit different fluorescence decay component proportions [1], indicating that the position of methylation matters for photophysical outcomes. Additionally, the inclusion of a t-butoxycarbonyl group on the side chain of Fmoc-tryptophan has been shown to produce an eightfold lower KI value for butyrylcholinesterase inhibition compared to Fmoc-tryptophan alone [2], demonstrating that even subtle indole modifications can dramatically alter molecular recognition properties. While direct inhibition data for Fmoc-6-methyl-DL-tryptophan against specific biological targets is not reported in accessible literature, the precedent of side-chain-dependent affinity modulation supports the principle that 6-methyl substitution will alter binding interactions. [REFS-1, REFS-2, REFS-3]

π-π stacking Protein-ligand interactions Peptide engineering

High-Value Research and Industrial Applications for Fmoc-6-Methyl-DL-Tryptophan Based on Verified Differentiation Evidence


Structure-Activity Relationship (SAR) Studies Probing Indole Methylation Effects on Peptide Bioactivity

The 6-methyl substitution alters indole electronics, influencing aromatic stacking, polarity, and hydrogen-bonding capabilities . Fmoc-6-methyl-DL-tryptophan can be incorporated into synthetic peptides via standard Fmoc SPPS protocols to systematically evaluate how 6-position methylation affects receptor binding, enzyme inhibition, or protein-protein interactions. Comparative analysis with peptides containing unsubstituted tryptophan or 5-methyltryptophan can reveal position-specific electronic contributions to molecular recognition. This is supported by the precedent that side-chain modification of Fmoc-tryptophan (t-butoxycarbonyl addition) produces an eightfold change in enzyme inhibition constant [1].

Fluorescence-Based Biophysical Studies of Protein Conformation and Dynamics

6-Methyltryptophan exhibits double-exponential fluorescence decay kinetics with wavelength-dependent component proportions that differ from unsubstituted tryptophan . When incorporated into peptides or proteins, this modified chromophore can serve as a site-specific fluorescent probe for monitoring conformational changes, folding/unfolding transitions, and local environmental perturbations. The distinct decay signature enables differentiation from native tryptophan residues in multi-tryptophan proteins, providing an internal spectroscopic control for time-resolved fluorescence measurements.

Hydrophobic Peptide Engineering and Lipophilicity Optimization

With a LogP of 5.79, Fmoc-6-methyl-DL-tryptophan is approximately 0.46 LogP units more lipophilic than standard Fmoc-tryptophan (LogP ≈ 5.33) [REFS-1, REFS-2]. This quantifiable hydrophobicity increase is relevant for designing membrane-active peptides, improving peptide penetration across lipid bilayers, or modulating the aggregation propensity of amyloidogenic sequences. Procurement of this building block enables systematic tuning of peptide hydrophobicity without introducing non-natural side chains that might disrupt backbone conformation. However, users should anticipate altered HPLC retention times during purification due to this increased lipophilicity .

Chiral Separations Research and Diastereomeric Peptide Library Generation

As a racemic DL-mixture (CAS 1219150-44-3) rather than the optically pure L-enantiomer (CAS 908846-99-1) [REFS-1, REFS-2], Fmoc-6-methyl-DL-tryptophan is suitable for applications where diastereomeric peptide mixtures are intentionally generated—for example, in library screening approaches where both D- and L-containing sequences are evaluated simultaneously for biological activity. The D-enantiomer of 6-substituted tryptophan derivatives has documented biological properties distinct from the L-form [2], supporting the utility of racemic material in discovery-phase SAR campaigns where stereochemical diversity is advantageous.

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